molecular formula C21H18N4 B11301130 1-(Phenylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Phenylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11301130
M. Wt: 326.4 g/mol
InChI Key: AFPXFXMRVRDJIK-UHFFFAOYSA-N
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Description

1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an anilino group, a propyl chain, and a cyanide group attached to a pyrido[1,2-a][1,3]benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a pyrido[1,2-a][1,3]benzimidazole precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ANILINO-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, such as the presence of an anilino group, a propyl chain, and a cyanide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

1-anilino-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H18N4/c1-2-8-15-13-20(23-16-9-4-3-5-10-16)25-19-12-7-6-11-18(19)24-21(25)17(15)14-22/h3-7,9-13,23H,2,8H2,1H3

InChI Key

AFPXFXMRVRDJIK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC=C4)C#N

Origin of Product

United States

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